molecular formula C23H22BrNO7 B2828436 ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate CAS No. 681853-08-7

ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate

Cat. No.: B2828436
CAS No.: 681853-08-7
M. Wt: 504.333
InChI Key: NWHAVCGGVLBUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate is a synthetic coumarin derivative featuring a chromen-2-one core substituted with bromo and methoxy groups at positions 6 and 8, respectively. The compound includes a formamido linkage at position 3 of the chromen ring and a 4-methoxyphenylpropanoate ester side chain. The formamido group may facilitate hydrogen bonding, a critical factor in target recognition .

Properties

IUPAC Name

ethyl 3-[(6-bromo-8-methoxy-2-oxochromene-3-carbonyl)amino]-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrNO7/c1-4-31-20(26)12-18(13-5-7-16(29-2)8-6-13)25-22(27)17-10-14-9-15(24)11-19(30-3)21(14)32-23(17)28/h5-11,18H,4,12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHAVCGGVLBUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate typically involves multiple steps:

    Bromination of 8-methoxy-2-oxo-2H-chromen-3-yl: The starting material, 8-methoxy-2-oxo-2H-chromen-3-yl, is brominated using bromine in the presence of a suitable solvent like acetic acid.

    Formation of the Carbonyl Amide Linkage: The brominated coumarin is then reacted with ethyl 3-amino-3-(4-methoxyphenyl)propanoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbonyl amide linkage.

    Esterification: The final step involves esterification to yield the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The bromine atom in the coumarin ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Applications

Recent studies have highlighted the potential of methyl 2-nitro-4-sulfamoylbenzoate as an anticancer agent. Research indicates that derivatives of this compound exhibit high binding affinity to carbonic anhydrase IX (CA IX), a biomarker associated with several malignant tumors. For instance, one study reported a derivative with a binding affinity of Kd=0.12nMK_d=0.12\,\text{nM} and an intrinsic dissociation constant of 0.08pM0.08\,\text{pM}, demonstrating significant selectivity over other CA isozymes .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the methyl 2-nitro-4-sulfamoylbenzoate structure can influence its biological activity. For example, systematic removal or alteration of substituents on the aryl rings has shown varying effects on the activation of NF-κB and ISRE pathways, which are crucial in cancer cell proliferation .

Modification Effect on Activity
Removal of 2-methoxyComplete loss of activity
Replacement of 4-chloro with 4-bromoReduced activity
Migration of 2-methoxy to 3-positionLoss of activity

Agricultural Science

Herbicide Development

Methyl 2-nitro-4-sulfamoylbenzoate serves as an important intermediate in the synthesis of herbicides. Its derivatives have been utilized in developing selective herbicides for crops, particularly corn. The compound's ability to inhibit specific weed species while being safe for crops presents significant agricultural benefits .

Synthesis Process Improvements

Innovative synthetic methods for producing methyl 2-nitro-4-sulfamoylbenzoate have been developed, focusing on reducing environmental impact and production costs. These methods emphasize cleaner production techniques that minimize waste and improve yield purity, making them suitable for large-scale industrial applications .

Material Science

Chemical Inertness and Coating Applications

The compound exhibits outstanding chemical inertness and is being explored for use in protective coatings. Its properties make it suitable for applications where resistance to chemicals and environmental conditions is critical. For example, formulations incorporating methyl 2-nitro-4-sulfamoylbenzoate can enhance the durability and performance of coatings used in industrial settings .

Case Studies

  • Anticancer Efficacy Study
    • A study evaluated the anticancer efficacy of methyl 2-nitro-4-sulfamoylbenzoate derivatives against various cancer cell lines.
    • Results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells.
  • Herbicide Selectivity Research
    • Field trials were conducted using methyl 2-nitro-4-sulfamoylbenzoate-based herbicides.
    • The trials demonstrated effective weed control without harming non-target crops, reinforcing its potential as a selective herbicide.

Mechanism of Action

The compound exerts its effects primarily through interactions with various biological targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may interfere with signal transduction pathways, affecting cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core scaffolds and substituents:

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Key Substituents Functional Implications Reference
Target Compound Chromen-2-one 6-Br, 8-OMe, 3-formamido, 3-(4-OMePh)propanoate Halogen bonding, H-bonding, enhanced solubility -
Methyl 3- Triazine 4-Bromo-2-formylphenoxy, 4-methoxyphenoxy Electron-withdrawing effects, planar triazine
Ethyl 3-[6-Chloro-4-methyl-2-oxo-7-...]propanoate Chromen-2-one 6-Cl, 4-Me, 7-(CF₃PhCH₂O) Steric bulk, lipophilic CF₃ group
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Acrylate Cyano, 4-OMePh Electron-withdrawing cyano, π-π interactions
Key Observations:

Core Scaffolds: The target compound’s chromen-2-one core is shared with the compound in , but differs from triazine () and acrylate () derivatives. Chromen-2-one derivatives are known for their fluorescence and anticoagulant properties, while triazines are often used in herbicides and coordination chemistry .

Substituent Effects: Halogens: Bromine (Br) in the target compound vs. chlorine (Cl) in . Bromine’s larger atomic radius may enhance halogen bonding but increase steric hindrance compared to chlorine . Methoxy Groups: The 8-methoxy and 4-methoxyphenyl groups improve solubility and participate in π-stacking interactions, similar to the 4-OMePh group in . Electron-Donating/Withdrawing Groups: The target’s formamido group contrasts with the cyano group in . While formamido enables H-bonding, cyano is strongly electron-withdrawing, affecting electronic distribution .

Side Chains: The propanoate ester in the target compound is structurally analogous to the acrylate in , but the latter’s conjugated double bond may enhance rigidity and reactivity .

Computational Similarity Assessment

  • Shape Similarity (ST) : Overlap volume between molecules. A score ≥0.8 indicates high shape congruence.
  • Feature Similarity (CT): Overlap of functional "features" (e.g., hydrogen bond donors). A score ≥0.5 suggests comparable binding modes.
  • Combo Similarity (ComboT) : Combined ST and CT scores.

While specific data for the target compound is unavailable, chromen-2-one derivatives (e.g., ) may exhibit ST/CT scores comparable to coumarin-based drugs. Triazine derivatives () likely score lower due to divergent core structures.

Biological Activity

Ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C24H25BrN2O6C_{24}H_{25}BrN_{2}O_{6}, with a molecular weight of 517.4 g/mol. The structure features a coumarin backbone with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H25BrN2O6C_{24}H_{25}BrN_{2}O_{6}
Molecular Weight517.4 g/mol
IUPAC NameThis compound

Antioxidant Activity

Coumarins, including derivatives like this compound, exhibit significant antioxidant properties. Studies have shown that they can scavenge free radicals and reduce oxidative stress in various cellular models, potentially protecting against cellular damage and aging-related diseases .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is believed to inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. Research indicates that coumarin derivatives can reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting their potential use in treating inflammatory conditions .

Anticancer Potential

Research has highlighted the anticancer activities of coumarin derivatives, including this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, inhibit cell proliferation, and interfere with cancer cell migration. The mechanism may involve the modulation of various signaling pathways related to cell survival and death .

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is posited that its interactions with specific molecular targets, such as enzymes involved in inflammation and cancer progression, play a crucial role in its biological activity.

Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various coumarin derivatives using DPPH radical scavenging assays. The results indicated that this compound exhibited a significant reduction in DPPH radical concentration compared to controls, demonstrating its potential as a natural antioxidant agent.

Study 2: Anti-inflammatory Effects

In a controlled experiment involving LPS-induced inflammation in animal models, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines. This suggests that the compound may effectively modulate inflammatory responses and could be beneficial for conditions like arthritis or other inflammatory diseases .

Study 3: Anticancer Activity

A recent study assessed the effects of this compound on human breast cancer cell lines (MCF7). The results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers after treatment with the compound over 48 hours. This underscores its potential as an anticancer therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.